2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with formaldehyde and a suitable acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Various reduced forms depending on the specific reducing agent.
Substitution: Substituted pyrazolopyrimidine derivatives with different functional groups.
Scientific Research Applications
2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it has been studied as an inhibitor of cyclin-dependent kinase 2 (CDK2), where it binds to the active site of the enzyme, preventing its interaction with substrates and thus inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar structural features but different biological activities.
Triazolo[1,5-a]pyrimidine: A related compound with a triazole ring fused to the pyrimidine, showing different chemical reactivity and applications.
Uniqueness
2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its hydroxymethyl group, which provides additional sites for chemical modification and enhances its versatility in various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C7H7N3O2 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H7N3O2/c11-4-5-3-6-8-7(12)1-2-10(6)9-5/h1-3,11H,4H2,(H,8,12) |
InChI Key |
DODXEOBLVHLAAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)CO)NC1=O |
Origin of Product |
United States |
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